

4-Isopropenylphenol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Isopropenylphenol**

Cat. No.: **B043103**

[Get Quote](#)

An In-depth Technical Guide to 4-Isopropenylphenol

Abstract: This technical guide provides a comprehensive overview of **4-Isopropenylphenol** (IPP), a pivotal chemical intermediate and monomer. This document delves into its fundamental physicochemical properties, established synthesis methodologies, key industrial applications, and critical safety and handling protocols. It is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.

Introduction and Core Identification

4-Isopropenylphenol (CAS No. 4286-23-1), also known as p-hydroxy- α -methylstyrene, is an organic compound featuring a phenol ring substituted with an isopropenyl group at the para position.^[1] This dual functionality—a reactive vinyl group and a nucleophilic phenolic hydroxyl group—makes it a highly valuable building block in organic synthesis and polymer chemistry.^[2] It serves as a crucial intermediate in the high-purity synthesis of bisphenol A (BPA) and as a monomer in the production of specialized polymers, including polycarbonates, epoxy resins, and high-performance polybenzoxazine resins.^{[2][3]}

Physicochemical and Spectroscopic Properties

4-Isopropenylphenol is a white to off-white crystalline solid under standard conditions.^[4] Its properties are summarized in the table below. The compound is noted to be sensitive to light and temperature, which necessitates careful storage and handling.^[4]

Table 1: Physicochemical Properties of **4-Isopropenylphenol**

Property	Value	Source(s)
CAS Number	4286-23-1	[3][4][5]
Molecular Formula	C ₉ H ₁₀ O	[4][5]
Molecular Weight	134.18 g/mol	[4][5]
Appearance	White to Off-White Solid	[4]
Melting Point	85 °C	[4]
Boiling Point	136-137 °C (at 20 Torr)	[4]
Density	1.003 ± 0.06 g/cm ³	[4]
Flash Point	97.7 ± 8.4 °C	[4]
Solubility	Poorly soluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate, and alcohols.	[4][6]
pKa	9.80 ± 0.15 (Predicted)	[4]

Spectroscopic Characterization

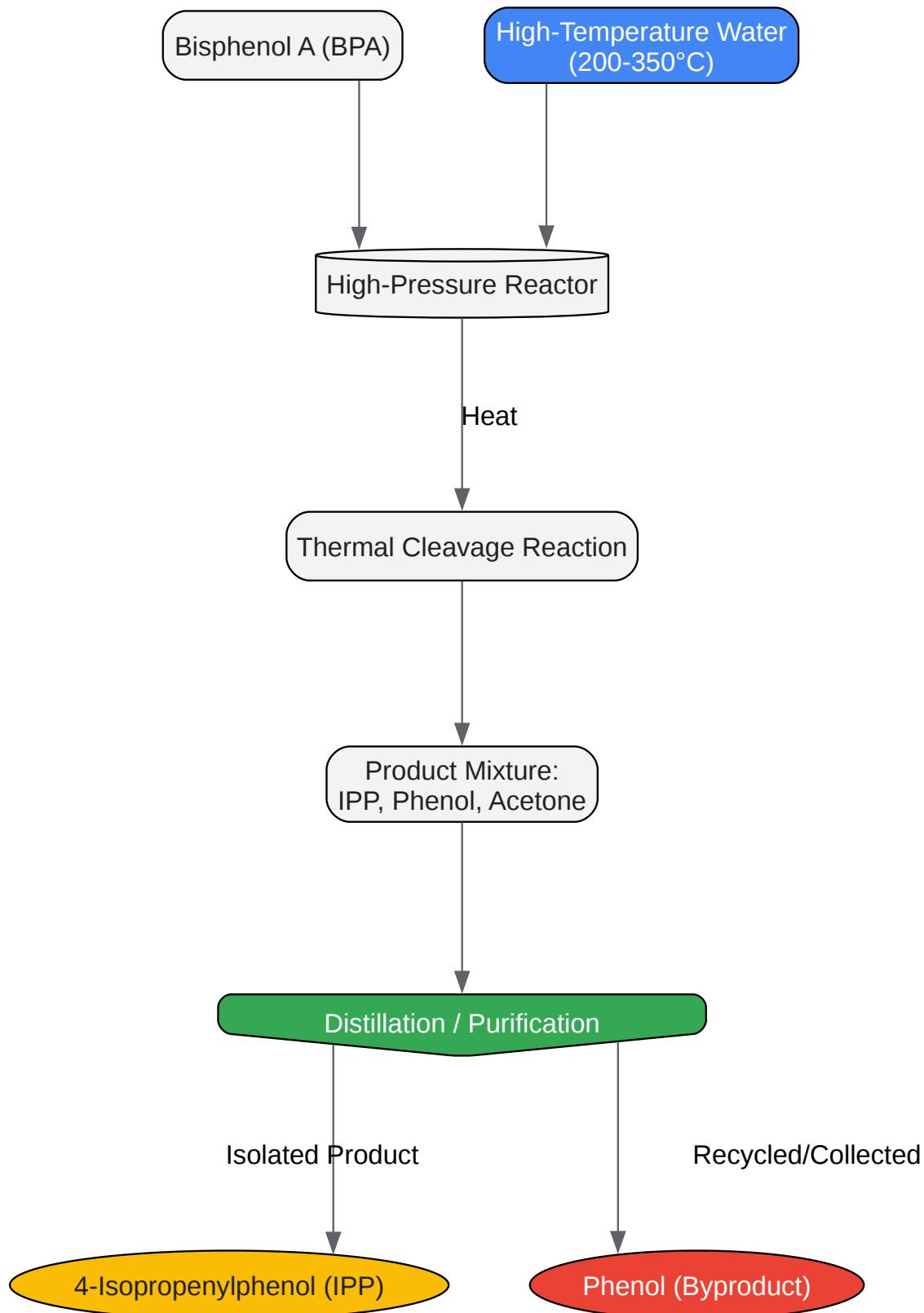
Spectroscopic analysis is essential for the verification and quality control of **4-Isopropenylphenol**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the vinyl, methyl, aromatic, and hydroxyl protons. The two vinyl protons on the terminal CH₂ group appear as singlets around 5.0-5.4 ppm. The methyl (CH₃) protons also present as a singlet near 2.1 ppm. The aromatic protons typically show up as two doublets in the 6.8-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring. The phenolic -OH proton is a broad singlet, often found between 4-7 ppm.[7]
- Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong, broad absorption band for the O-H stretch of the phenolic group around 3300-3500 cm⁻¹.[7] Other key peaks include the

C=C stretching of the vinyl group at approximately 1630 cm^{-1} and aromatic C=C stretching vibrations in the $1500\text{--}1600\text{ cm}^{-1}$ region.[7]

- Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak $[\text{M}]^+$ is observed at $\text{m/z} = 134$. A prominent fragment is often seen at $\text{m/z} = 119$, corresponding to the loss of a methyl group ($[\text{M}-\text{CH}_3]^+$).

Synthesis Methodologies


Several synthetic routes to **4-Isopropenylphenol** have been established, with the most common industrial methods originating from precursors like bisphenol A or 4-isopropylphenol.

Synthesis via Pyrolysis of Bisphenol A

The most direct and industrially significant method for producing **4-Isopropenylphenol** is the thermal cleavage of Bisphenol A (BPA).[8][9] This reaction can be performed in high-temperature liquid water ($200\text{--}350^\circ\text{C}$) without a catalyst, yielding **4-Isopropenylphenol** and phenol as the primary products.[4][9]

The mechanism for this cleavage in neutral high-temperature water is predominantly a general base-catalyzed process, where water acts as the proton acceptor.[10] However, the reaction can also proceed via specific acid or specific base catalysis.[10]

Workflow Diagram: Synthesis of **4-Isopropenylphenol** from BPA

[Click to download full resolution via product page](#)

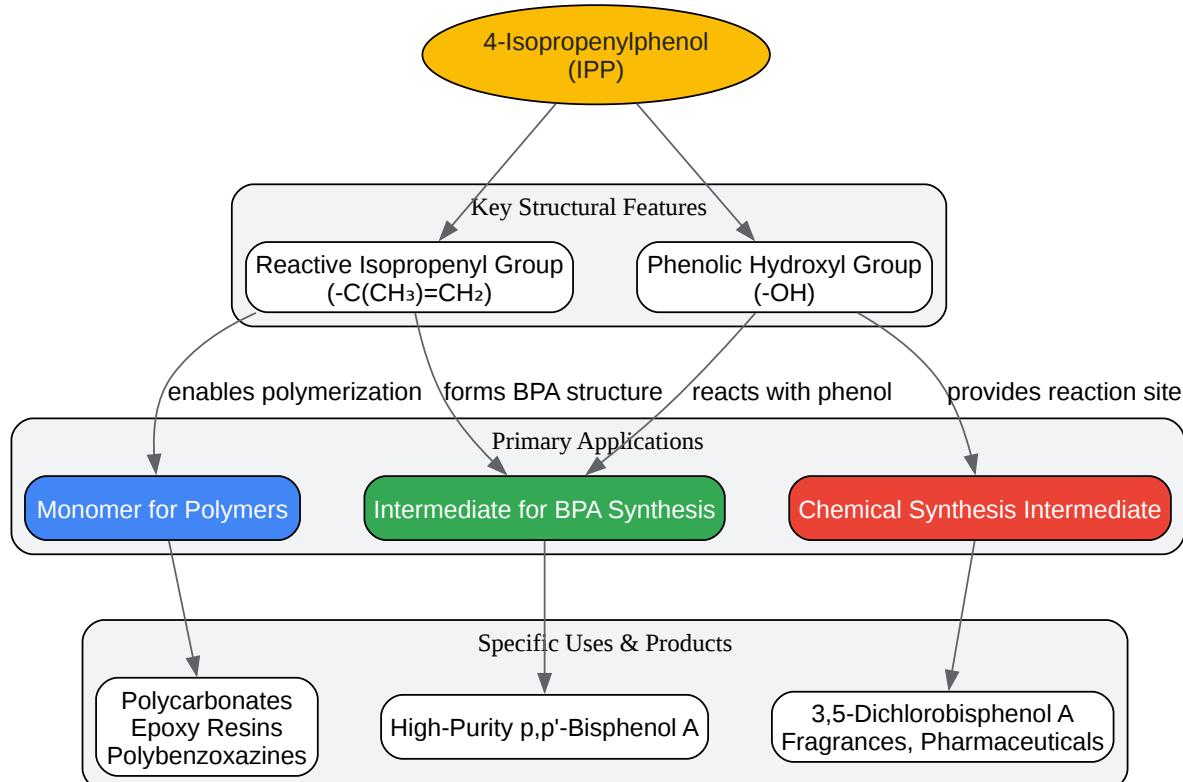
Caption: Workflow for the synthesis of IPP via hydrothermal cleavage of BPA.

Synthesis via Dehydrogenation of 4-Isopropylphenol

An alternative route involves the catalytic dehydrogenation of 4-isopropylphenol.^[8] This process is particularly relevant as 4-isopropylphenol can be manufactured through the isopropylation of phenol.^[11] While this alkylation often produces a mixture of ortho and para isomers, the para-isomer (4-isopropylphenol) can be isolated and then converted to **4-isopropenylphenol**.^[11]

Experimental Protocol: Synthesis via BPA Cleavage

The following protocol is a conceptualized representation based on literature descriptions.^[4]
^[10]


- **Reactor Charging:** A high-pressure stainless steel reactor is charged with Bisphenol A and deionized, deoxygenated water.
- **Inerting:** The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which could lead to side reactions at high temperatures.
- **Heating and Pressurization:** The reactor is heated to the target temperature range (e.g., 250-300°C). The pressure inside the reactor will rise due to the vapor pressure of water at this temperature.
- **Reaction:** The reaction mixture is held at the target temperature for a specified residence time to allow for the cleavage of BPA into **4-isopropenylphenol** and phenol.
- **Cooling and Depressurization:** The reactor is rapidly cooled to quench the reaction. Once at a safe temperature, the reactor is carefully depressurized.
- **Product Extraction:** The aqueous product mixture is removed. The organic products can be extracted using a suitable solvent like ethyl acetate.
- **Purification:** The extracted organic phase is dried. The final product, **4-isopropenylphenol**, is isolated and purified from phenol and any unreacted BPA, typically through vacuum distillation or chromatography.

Causality Note: The use of high-temperature liquid water is crucial as its properties (lower dielectric constant, higher ion product) facilitate the reaction without the need for external catalysts, minimizing contamination and simplifying downstream processing.[10] Rapid cooling is essential to prevent the oligomerization of the reactive **4-isopropenylphenol** product.[10]

Key Applications and Industrial Relevance

The unique bifunctional structure of **4-Isopropenylphenol** dictates its primary applications as both a monomer and a reactive intermediate.

Application Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Relationship between IPP's structure and its diverse applications.

Monomer for Advanced Polymers

The vinyl functionality allows **4-isopropenylphenol** to act as a monomer in polymerization reactions. It is particularly valuable for creating polymers with high thermal stability and specific functionalities.

- Polycarbonates and Epoxy Resins: It is used as a monomer or comonomer to produce specialty polycarbonate and epoxy resins, imparting unique properties.[3][4]
- Polybenzoxazines: It is a key precursor for polybenzoxazine resins, a class of high-performance thermosets known for exceptional thermal stability, flame retardancy, and low water absorption, making them suitable for demanding electronics and aerospace applications.[2]

Intermediate in High-Purity Bisphenol A Synthesis

Paradoxically, while BPA can be a source of **4-isopropenylphenol**, IPP is also a critical intermediate for producing high-purity BPA. Reacting phenol with **4-isopropenylphenol** in the presence of an acid catalyst at low temperatures (e.g., <65°C) allows for the synthesis of BPA with very high selectivity (>97%) for the desired p,p'-isomer.[12] This route is advantageous as it minimizes the formation of the unwanted o,p'-isomer and other byproducts that are common in the conventional acetone-phenol condensation process.[12]

Precursor in Chemical Synthesis

4-Isopropenylphenol is an intermediate in the synthesis of other valuable chemicals, such as 3,5-Dichlorobisphenol A, which is also a monomer for specialized polymers.[3][4] Its structure also makes it a building block for certain pharmaceuticals, fragrances, and stabilizers.[2][10]

Safety, Handling, and Toxicology

As a reactive chemical, proper handling of **4-Isopropenylphenol** is imperative.

Table 2: GHS Hazard Information

Hazard	Code	Description	Source(s)
Pictograms		GHS07 (Exclamation Mark), GHS08 (Health Hazard)	[4][8]
Signal Word	Warning		[4][8]
Hazard Statements	H302	Harmful if swallowed.	[8]
H315		Causes skin irritation.	[4]
H319		Causes serious eye irritation.	[4]
H335		May cause respiratory irritation.	[4]
H371		May cause damage to organs.	[8]
Precautionary Statements	P260, P261, P264, P270, P280, P301+P317, P305+P351+P338	<p>Do not breathe dust. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Get medical help. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.</p>	[4][8]

Handling and Storage

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. If dust is generated, use a NIOSH-approved respirator.
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Storage: Store in a cool, dry, dark place in a tightly sealed container. The recommended storage temperature is often 2-8°C.^[4] It should be stored under an inert atmosphere as it is sensitive to light and temperature, which can induce polymerization.^[4]
- Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

4-Isopropenylphenol is a compound of significant industrial and research interest, bridging the gap between bulk chemicals like bisphenol A and high-performance specialty materials. Its dual chemical handles—the polymerizable vinyl group and the versatile phenolic hydroxyl group—ensure its continued relevance in advanced polymer science and fine chemical synthesis. A thorough understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.

References

- CAS No : 4286-23-1 | Product Name : **4-Isopropenylphenol**. (n.d.). Pharmaffiliates.
- **4-Isopropenylphenol**. (n.d.). In Wikipedia.
- 4-Isopropylphenol | C9H12O | CID 7465. (n.d.). PubChem.
- Process for preparation of 4-isopropylphenol. (1984). Google Patents.
- p-Isopropenylphenol | C9H10O | CID 584247. (n.d.). PubChem.
- Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol. (1981). Journal of Polymer Science: Polymer Chemistry Edition.
- **4-Isopropenylphenol** 4286-23-1 C9H10O. (n.d.). Heynova.
- Method for preparing bisphenol A. (1998). Google Patents.
- Method for preparing bisphenol A. (1999). Google Patents.
- 4-isopropyl phenol, 99-89-8. (n.d.). The Good Scents Company.
- COMPOSITION CONTAINING BISPHENOL, PRODUCTION METHOD FOR SAME, PRODUCTION METHOD FOR BISPHENOL A, AND PRODUCTION METHOD FOR POLYC. (2023). EPO.
- Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A. (2004). The Journal of Organic Chemistry.
- Process for producing bisphenol a. (2008). Google Patents.
- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Isopropenylphenol - Wikipedia [en.wikipedia.org]
- 2. 4-Isopropylphenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-Isopropylphenol(99-89-8) IR Spectrum [chemicalbook.com]
- 4. 4-Isopropylphenol(99-89-8) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Isopropenylphenol | C9H10O | CID 584247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Isopropylphenol(99-89-8) 1H NMR spectrum [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. p-Cumenol [webbook.nist.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446) [hmdb.ca]
- 11. 4-isopropyl phenol, 99-89-8 [thegoodscentscompany.com]
- 12. p-Cumenol [webbook.nist.gov]
- To cite this document: BenchChem. [4-Isopropenylphenol CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043103#4-isopropenylphenol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com